molecular formula C7H5Br2FZn B13913749 3-Bromo-5-fluorobenzylzinc bromide

3-Bromo-5-fluorobenzylzinc bromide

Cat. No.: B13913749
M. Wt: 333.3 g/mol
InChI Key: SYUXKFANVLEZCK-UHFFFAOYSA-M
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Description

3-Bromo-5-fluorobenzylzinc bromide: (MFCD11226472) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that plays a crucial role in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzylzinc bromide is typically prepared by the reaction of 3-bromo-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3-Bromo-5-fluorobenzyl bromide+Zn3-Bromo-5-fluorobenzylzinc bromide\text{3-Bromo-5-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Bromo-5-fluorobenzyl bromide+Zn→3-Bromo-5-fluorobenzylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.

    Coupling Reactions: Requires palladium catalysts and ligands, often performed in solvents like THF or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific electrophiles and reaction conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the electrophile.

Scientific Research Applications

3-Bromo-5-fluorobenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

    3-Bromo-5-fluorobenzylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    3-Bromo-5-fluorobenzyl lithium: Used in nucleophilic addition reactions.

Uniqueness: 3-Bromo-5-fluorobenzylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers distinct advantages in terms of selectivity and yield in various synthetic applications.

Properties

Molecular Formula

C7H5Br2FZn

Molecular Weight

333.3 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methanidylbenzene;bromozinc(1+)

InChI

InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

SYUXKFANVLEZCK-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)Br)F.[Zn+]Br

Origin of Product

United States

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